5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride
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Description
The compound of interest, 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride, is a fluorinated benzoic acid derivative. This class of compounds is significant due to their potential applications in pharmaceuticals and material science. The presence of the trifluoromethyl group can impart unique physical and chemical properties, which are valuable in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through the hydrolytic cleavage of a benzothiazole derivative, which was prepared by cyclization of a phenylthiourea intermediate. This phenylthiourea was, in turn, prepared from 4-chloro-2-(trifluoromethyl)aniline and ammonium thiocyanate in hydrochloric acid . Although not the same compound, this synthesis pathway highlights the methods that could potentially be adapted for the synthesis of 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be complex, with various interactions influencing the overall crystal structure. For example, in a study of 2-Amino-5-chloropyridine–benzoic acid, the carboxyl group of the benzoic acid molecule was found to be twisted away from the attached ring. In the crystal, molecules interacted through hydrogen bonds, forming chains parallel to a specific crystal direction . This information is relevant as it provides insight into how the substitution of a trifluoromethyl group and an amino group might affect the molecular conformation and intermolecular interactions of 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the acidity of the benzoic acid and its reactivity in chemical syntheses. The electrochemical behavior of benzoic acid derivatives, such as the cleavage of azo bonds, has been studied, showing that the position of substituents and the pH of the solution can significantly impact their behavior . These studies provide a foundation for understanding the properties of 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride, although specific studies on this compound were not provided.
Scientific Research Applications
LC-MS/MS Study of Nitisinone Degradation
Nitisinone, a derivative related to 5-Amino-2-(trifluoromethyl)benzoic acid, has been studied for its stability and degradation pathways. In a study by Barchańska et al. (2019), liquid chromatography coupled with mass spectrometry (LC-MS/MS) was employed to determine the stability of nitisinone under various conditions. The research highlighted that nitisinone's stability increases with the pH of the solution and identified two major degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid, under conditions similar to gastric juice. This study contributes to understanding the risks and benefits of nitisinone's medical application, especially in treating hepatorenal tyrosinemia (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacological Review of Chlorogenic Acid
While not directly related to 5-Amino-2-(trifluoromethyl)benzoic acid, the review of chlorogenic acid by Naveed et al. (2018) highlights the importance of studying chemical compounds for their multifaceted pharmacological effects. Chlorogenic acid, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. This review encourages further research to optimize the biological and pharmacological effects of compounds like 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Benzoic Acid as Food and Feed Additives
Research on benzoic acid, closely related to the chemical structure of interest, shows its role in regulating gut functions. Mao et al. (2019) discussed how benzoic acid, used as an antibacterial and antifungal preservative, can improve growth and health by promoting gut functions. This study reveals the potential of related compounds in enhancing health through dietary interventions (Mao, Yang, Chen, Yu, & He, 2019).
properties
IUPAC Name |
5-amino-2-(trifluoromethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14;/h1-3H,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAUBXZUBGQLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride | |
CAS RN |
1803593-18-1 |
Source
|
Record name | 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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